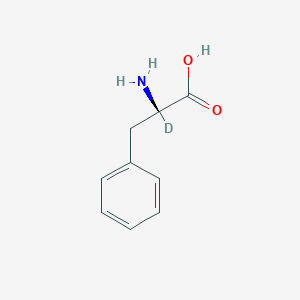

L-Phenylalanine-2-d1

Vue d'ensemble

Description

L-Phenylalanine-2-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The compound is characterized by the substitution of a hydrogen atom with deuterium at the second carbon position. This isotopic labeling is used to study metabolic pathways and enzyme mechanisms due to its stability and minimal perturbation of the molecule’s chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Phenylalanine-2-d1 can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the hydrogen-deuterium exchange reaction, where L-Phenylalanine is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atom with deuterium .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered Escherichia coli strains. These strains are designed to incorporate deuterium into the phenylalanine molecule during biosynthesis. The process is optimized for high yield and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

L-Phenylalanine-2-d1 undergoes various chemical reactions, including:

Oxidation: The amino acid can be oxidized to form phenylpyruvic acid.

Reduction: Reduction reactions can convert it into phenylethylamine.

Substitution: The deuterium atom can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products Formed

Phenylpyruvic acid: Formed through oxidation.

Phenylethylamine: Formed through reduction.

Substituted phenylalanine derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Drug Delivery Systems

L-Type Amino Acid Transporter 1 (LAT1) Targeting

L-Phenylalanine-2-d1 has been investigated for its potential to enhance drug delivery through the L-type amino acid transporter 1 (LAT1). LAT1 is known for transporting large neutral amino acids across cell membranes, making it a promising target for therapeutic compounds aimed at brain and tumor tissues. Studies have shown that phenylalanine analogs, including this compound, can improve LAT1 affinity and selectivity compared to their parent compounds. For instance, modifications in the structure of phenylalanine can lead to increased uptake in cancerous tissues, thereby enhancing the efficacy of anticancer drugs .

| Compound | LAT1 Affinity | Selectivity | Transport Velocity |

|---|---|---|---|

| This compound | High | Moderate | Reduced |

| 2-Iodo-L-Phenylalanine | Very High | High | Low |

This table summarizes findings from recent studies that highlight the structural modifications of phenylalanine analogs and their impact on LAT1 interaction.

Metabolic Studies

Effects on Appetite and Metabolism

Research has demonstrated that L-Phenylalanine can influence appetite regulation and metabolic processes. A study investigating the effects of varying doses of L-Phenylalanine on food intake found significant changes in appetite-related hormones. The deuterated form, this compound, can be utilized in metabolic studies to trace pathways involving phenylalanine metabolism and its effects on neurotransmitter synthesis .

Biochemical Probes

Use in Research and Diagnostics

This compound serves as a valuable tool in biochemical research due to its ability to act as a stable isotope label. This feature allows researchers to track metabolic pathways involving phenylalanine in vivo and in vitro. For instance, by using deuterated compounds, scientists can differentiate between endogenous and exogenous sources of phenylalanine during metabolic studies .

Case Studies

Case Study 1: LAT1-Mediated Drug Delivery

In a study examining the biodistribution of LAT1-targeted compounds, researchers administered this compound alongside other phenylalanine analogs to mice bearing tumors. The results indicated that this compound exhibited significant accumulation in tumor tissues compared to normal tissues, supporting its potential as a targeted delivery agent for anticancer therapies .

Case Study 2: Appetite Regulation

A clinical trial assessed the impact of L-Phenylalanine on appetite control by measuring hormonal responses after administration of different doses. The findings indicated that higher doses led to increased levels of satiety hormones, suggesting that L-Phenylalanine could be a candidate for appetite suppression strategies in weight management programs .

Mécanisme D'action

L-Phenylalanine-2-d1 exerts its effects primarily through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterium labeling allows researchers to track its metabolic fate and understand the pathways involved. The compound interacts with various enzymes, including phenylalanine hydroxylase, which converts it to tyrosine, a precursor for neurotransmitter synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine-15N: Another isotopically labeled form used for similar research purposes.

L-Phenylalanine-3,3-d2: Deuterated at different positions, used for studying different aspects of metabolism.

L-Phenyl-d5-alanine: Contains multiple deuterium atoms, providing more detailed insights into metabolic processes.

Uniqueness

L-Phenylalanine-2-d1 is unique due to its specific deuterium labeling at the second carbon position, which allows for precise tracking of metabolic pathways without significantly altering the molecule’s chemical properties. This makes it an invaluable tool in biochemical and pharmacological research .

Activité Biologique

L-Phenylalanine-2-d1 is a deuterated form of the amino acid L-phenylalanine, which plays a crucial role in protein synthesis and serves as a precursor for several important neurotransmitters. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with transport systems, and potential therapeutic applications.

This compound has the molecular formula and is characterized by the presence of a deuterium atom at the 2-position of the phenyl ring. This modification can influence its metabolic pathways and biological interactions.

Transport Mechanisms:

L-Phenylalanine and its analogs are transported across cell membranes primarily via the L-type amino acid transporter 1 (LAT1). Recent studies have shown that structural modifications, such as those found in this compound, can enhance LAT1 selectivity and affinity. For instance, compounds like 2-iodo-L-phenylalanine exhibit improved LAT1 affinity compared to standard L-phenylalanine, although they may have reduced transport velocities .

Neurotransmitter Synthesis:

L-Phenylalanine is a precursor for tyrosine, which is subsequently converted into dopamine, norepinephrine, and epinephrine. The biological activity of this compound may therefore extend to influencing levels of these catecholamines in the brain, potentially affecting mood and cognitive functions .

Biological Activity

Analgesic Effects:

Research has indicated that D-phenylalanine can increase nociceptive thresholds in animal models. While L-phenylalanine alone has not demonstrated significant analgesic properties, its role in synthesizing neurotransmitters involved in pain modulation suggests that this compound could have indirect effects on pain perception .

Antibacterial Activity:

Studies have shown that phenylalanine esters exhibit antibacterial properties. The interaction between these compounds and model membranes indicates potential applications in developing antimicrobial agents . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies

Case Study 1: LAT1 Selectivity

A study assessed various phenylalanine analogs for their LAT1 selectivity. It was found that modifications at the 2-position significantly impacted both affinity and selectivity for LAT1 over LAT2. This suggests that this compound may also exhibit unique pharmacokinetic properties that could be beneficial in drug delivery systems targeting the central nervous system or tumors .

Case Study 2: Phenylketonuria (PKU)

In patients with PKU, elevated levels of phenylalanine can lead to neurological deficits. Research indicates that careful management of dietary phenylalanine is crucial. The incorporation of deuterated forms like this compound into therapeutic strategies could provide insights into metabolic pathways and help mitigate some adverse effects associated with high phenylalanine levels .

Tables

| Property | L-Phenylalanine | This compound |

|---|---|---|

| Molecular Formula | C9H11NO2 | C9H11DNO2 |

| LAT1 Affinity | Moderate | Potentially Enhanced |

| Analgesic Activity | Limited | Indirect (via neurotransmitter synthesis) |

| Antibacterial Activity | Yes (as esters) | Unknown |

Propriétés

IUPAC Name |

(2S)-2-amino-2-deuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-ZXEPEWCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443651 | |

| Record name | L-Phenylalanine-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54793-54-3 | |

| Record name | L-Phenylalanine-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.